Ethyl 6-methoxy-2-methyl-3-nitrobenzoate
Overview
Description
Ethyl 6-methoxy-2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyridocarbazole Derivatives : Ethyl 6-methoxy-2-methyl-3-nitrobenzoate is used in the synthesis of pyridocarbazole derivatives, which have shown cytotoxic activity against non-small cell lung cancer cells (Jasztold-Howorko et al., 2005).
- Reactivity Studies : The compound has been used to understand the influence of the nitro-group on side-chain reactivity, particularly in relation to the rates of alkaline hydrolysis (Iskander et al., 1966).
- Transmission of Substituent Effects in Pyridines : Its analogs have been used to compare the effects of substituent groups on ester hydrolysis rates (Campbell et al., 1970).
Biological and Pharmacological Applications
- Chlorosis in Plants : Derivatives of this compound have been studied for their ability to induce chlorosis in plants (Dimmock, 1967).
- Antimicrobial Activity : The compound has been utilized in synthesizing Schiff base ligands that exhibit moderate antimicrobial activity (Vinusha et al., 2015).
Material Science and Other Applications
- Photonic Applications : this compound derivatives have been studied for their third-order nonlinear optical properties, showing potential for photonic device applications (Nair et al., 2022).
Properties
IUPAC Name |
ethyl 6-methoxy-2-methyl-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-4-17-11(13)10-7(2)8(12(14)15)5-6-9(10)16-3/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYOURSYUGLDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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